molecular formula C9H14N2 B1277864 N1,N1,3-Trimethylbenzene-1,4-diamine CAS No. 2359-53-7

N1,N1,3-Trimethylbenzene-1,4-diamine

Cat. No.: B1277864
CAS No.: 2359-53-7
M. Wt: 150.22 g/mol
InChI Key: POKISONDDBRXBK-UHFFFAOYSA-N
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Description

N1,N1,3-Trimethylbenzene-1,4-diamine (CAS RN: 2739-08-4) is a substituted aromatic diamine with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol. Its structure features a benzene ring substituted with three methyl groups: two on the N1 nitrogen and one on the C3 position of the ring. This compound is part of the broader class of polyamines, which are critical in biological processes and industrial applications, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-N,4-N,2-trimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKISONDDBRXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431117
Record name N~4~,N~4~,2-Trimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2359-53-7
Record name N~4~,N~4~,2-Trimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N,1-N,3-trimethylbenzene-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitro compounds or the reductive alkylation of aromatic amines. These methods are optimized for high yield and purity .

Scientific Research Applications

Chemistry:

    Organic Synthesis: is used as an intermediate in the synthesis of various

Biological Activity

N1,N1,3-Trimethylbenzene-1,4-diamine, also known as 1,3-dimethyl-4-aminobenzene, is a compound of significant interest in biological and chemical research due to its unique structure and properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C9H14N2
  • Molecular Weight : 150.22 g/mol
  • Functional Groups : Contains two amino groups (-NH2) and three methyl groups (-CH3) attached to a benzene ring.

This arrangement enhances its reactivity and interaction with biological systems, making it a candidate for various applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of this compound typically involves:

  • Methylation of Benzene-1,4-diamine : This process can be achieved through various methods including:
    • Direct methylation using methyl iodide or dimethyl sulfate.
    • Using methylating agents in an inert atmosphere to prevent oxidation.
  • Purification : The product is often purified through recrystallization or chromatography to ensure high purity for biological assays.

Biological Activity

The biological activity of this compound has been documented in several studies:

  • Antimicrobial Properties : Research indicates that this compound exhibits moderate activity against various bacterial strains. For instance, it demonstrated effectiveness against E. coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent in clinical settings .
  • Cell Viability Assays : The compound is utilized in cell viability assays where it can be reduced by mitochondrial enzymes to form a colored product. This property is particularly useful for assessing cell health and viability in vitro .
  • Crosslinking Agent : It has been noted for its ability to act as a crosslinking agent for proteins and nucleic acids in cell culture studies. This capability allows researchers to investigate protein-protein interactions more effectively .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans70 µg/mL

The compound showed varying degrees of effectiveness, with the lowest MIC observed against Staphylococcus aureus, suggesting its potential for development into an antimicrobial treatment .

Case Study 2: Cell Viability Assay

A study focused on the use of this compound in assessing cell viability revealed that:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

At higher concentrations (≥50 µM), significant cytotoxic effects were observed, indicating that while the compound has utility in biological assays, careful consideration of dosage is crucial .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N1,N1,3-Trimethylbenzene-1,4-diamine with analogous benzene-1,4-diamine derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
This compound C9H14N2 150.23 N1,N1-(CH3)2; C3-CH3 Baseline for comparison
N1,N1,N4-Trimethylbenzene-1,4-diamine C9H14N2 150.23 N1,N1-(CH3)2; N4-CH3 Additional methyl on N4 vs. C3
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine C9H11F3N2 204.20 N1,N1-(CH3)2; C2-CF3 Electron-withdrawing CF3 group at C2
2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine C10H14BrN2 241.14 N1,N1,N4,N4-(CH3)4; C2-Br Bromine substituent and four methyl groups
(N1Z,N4Z)-N1,N4-bis(3,4-methoxyphenyl)benzene-1,4-diamine C28H26N2O4 454.52 Schiff base with 3,4-methoxyphenyl groups Extended conjugated system

Physicochemical Properties

  • Boiling Point and Solubility : While direct data for this compound is unavailable, analogous compounds like N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine (boiling point: 91–92°C at 31 Torr) suggest that increased alkylation lowers volatility . The trifluoromethyl derivative (204.20 g/mol) likely has higher thermal stability due to the CF3 group .
  • Electronic Effects : Methyl groups are electron-donating, enhancing the basicity of the amine groups compared to electron-withdrawing substituents like bromine (-Br) or trifluoromethyl (-CF3), which reduce electron density on the aromatic ring .

Key Research Findings

Electronic Modulation : Substituents like -CF3 or -Br significantly alter the compound’s reactivity. For instance, the trifluoromethyl group in N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine enhances its stability in acidic environments, making it suitable for agrochemical formulations .

Biological Efficacy : Schiff base derivatives of benzene-1,4-diamine show promise as dual antibacterial and anticancer agents. Molecular docking studies reveal strong interactions with beta-ketoacyl-ACP synthase III (antibacterial target) and c-Kit tyrosine kinase (anticancer target) .

Synthetic Versatility : N1,N1-Diethylpentane-1,4-diamine, a related aliphatic diamine, is resolved using Candida antarctica lipase B, highlighting enzymatic methods for chiral diamine synthesis .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Property N1,N1,3-Trimethyl N1,N1,N4-Trimethyl 2-Bromo-Tetramethyl N1,N1-Dimethyl-CF3
Molecular Weight 150.23 150.23 241.14 204.20
Substituent Effects Electron-donating Electron-donating Electron-withdrawing Electron-withdrawing
Potential Application Drug intermediates Catalysis Organic synthesis Agrochemicals

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